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molecular formula C10H8O3 B180643 Methyl 1-benzofuran-2-carboxylate CAS No. 1646-27-1

Methyl 1-benzofuran-2-carboxylate

Cat. No. B180643
M. Wt: 176.17 g/mol
InChI Key: GIJIKNIHYNIDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05364880

Procedure details

The crude product 2 was placed into a 5-liter 3-necked round-bottomed flask equipped with a mechanical stirrer and a water trap. Toluene (1,900 ml) was added and the solution heated at reflux temperature (111° C.) until all water had been removed. Diazabicyclounde-7-ene (DBU) (65 g) was then added and the mixture was stirred at 111° C., without the water trap, until the starting material was no longer present, i.e., was not detectable by TLC monitoring. Most of the solvent (90%) was then distilled off. The residue was cooled to 25° C., and ethyl acetate (1,000 ml) was added. The mixture was transferred to a separatory funnel and the organic solution washed with 2N HCl (2×1,000 ml), then with water (1,000 ml). Drying was done over magnesium sulfate. The crude product (326.56 g) was a dark oil and was used directly in the next step. A small sample was purified for the purpose of structure elucidation: the crude material (2 g) was dissolved in ethyl ether and washed with 1N KOH. Drying was done over magnesium sulfate, the material was filtered, and the solvent evaporated. The oily residue was crystallized from isopropanol. The melting range is 53.8°-54° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:14]=[CH:13][CH:12]=[CH:11][C:4]=1[O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=O.C1(C)C=CC=CC=1>O>[O:5]1[C:4]2[CH:11]=[CH:12][CH:13]=[CH:14][C:3]=2[CH:1]=[C:6]1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(OCC(=O)OC)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
111 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 111° C., without the water trap, until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and a water trap
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
CUSTOM
Type
CUSTOM
Details
had been removed
ADDITION
Type
ADDITION
Details
Diazabicyclounde-7-ene (DBU) (65 g) was then added
DISTILLATION
Type
DISTILLATION
Details
Most of the solvent (90%) was then distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 25° C.
ADDITION
Type
ADDITION
Details
ethyl acetate (1,000 ml) was added
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
WASH
Type
WASH
Details
the organic solution washed with 2N HCl (2×1,000 ml)
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
A small sample was purified for the purpose of structure elucidation
DISSOLUTION
Type
DISSOLUTION
Details
the crude material (2 g) was dissolved in ethyl ether
WASH
Type
WASH
Details
washed with 1N KOH
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
the material was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue was crystallized from isopropanol

Outcomes

Product
Name
Type
Smiles
O1C(=CC2=C1C=CC=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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